molecular formula C7H11Cl2N3S B8388959 pyridin-3-ylmethyl carbamimidothioate;dihydrochloride

pyridin-3-ylmethyl carbamimidothioate;dihydrochloride

Cat. No.: B8388959
M. Wt: 240.15 g/mol
InChI Key: XYCNPMLNNCLETP-UHFFFAOYSA-N
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Description

pyridin-3-ylmethyl carbamimidothioate;dihydrochloride is a chemical compound that belongs to the class of isothiourea derivatives. This compound is characterized by the presence of a pyridine ring attached to an isothiourea moiety. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-3-ylmethyl carbamimidothioate;dihydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with thiourea in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired isothiourea derivative. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

pyridin-3-ylmethyl carbamimidothioate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other sulfur-containing derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Thiourea Derivatives: Formed through reduction reactions

    Substituted Isothioureas: Formed through nucleophilic substitution reactions

Scientific Research Applications

pyridin-3-ylmethyl carbamimidothioate;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of pyridin-3-ylmethyl carbamimidothioate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including:

    Covalent Bond Formation: The compound forms covalent bonds with active site residues of enzymes.

    Non-covalent Interactions: The compound interacts with enzymes through hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)amides
  • 3-Bromoimidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyridin-3-yl-acetic acids

Uniqueness

pyridin-3-ylmethyl carbamimidothioate;dihydrochloride is unique due to its specific isothiourea moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.

Properties

Molecular Formula

C7H11Cl2N3S

Molecular Weight

240.15 g/mol

IUPAC Name

pyridin-3-ylmethyl carbamimidothioate;dihydrochloride

InChI

InChI=1S/C7H9N3S.2ClH/c8-7(9)11-5-6-2-1-3-10-4-6;;/h1-4H,5H2,(H3,8,9);2*1H

InChI Key

XYCNPMLNNCLETP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSC(=N)N.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-chloromethylpyridine hydrochloride (164 g) in ethanol (510 cc), at 50° C., is added dropwise and in the course of 20 minutes to a solution of thiourea (91 g) in boiling ethanol (510 cc). The reaction mixture is stirred for 3 hours 50 minutes at the boil and then cooled to 26° C. The resulting crystals are filtered off, washed twice with ethanol (400 cc in total) and dried under reduced pressure (25 mm Hg; 2.7 kPa) at a temperature of about 20° C. 2-(Pyrid-3-ylmethyl)-isothiourea dihydrochloride (173 g), melting at 212° C., is thus obtained.
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
510 mL
Type
solvent
Reaction Step One
Quantity
510 mL
Type
solvent
Reaction Step Two

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